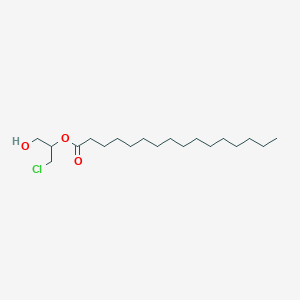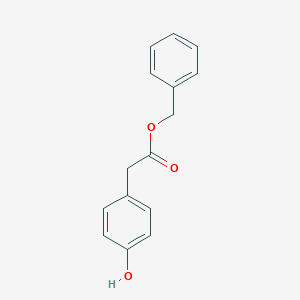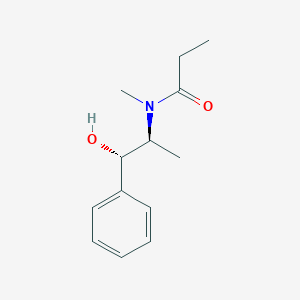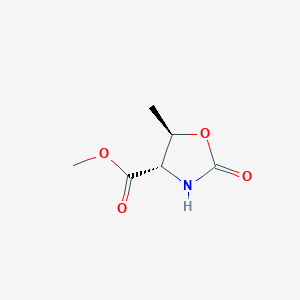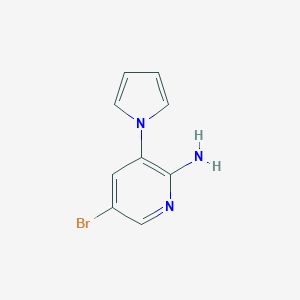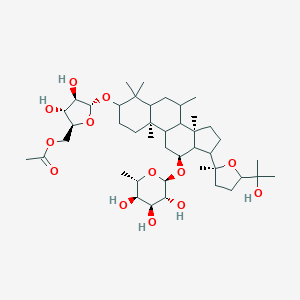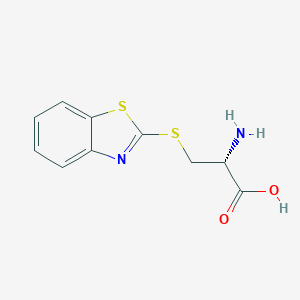
6,8-Diprenylorobol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
6,8-Diprenylorobol can be synthesized through prenylation of isoflavones. The reaction typically involves the use of prenyl bromide and a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound involves extraction from natural sources such as the leaves of Cudrania tricuspidata. The extraction process includes solvent extraction followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
6,8-Diprenylorobol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced isoflavones.
Substitution: Formation of substituted isoflavones.
Scientific Research Applications
6,8-Diprenylorobol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other bioactive compounds.
Biology: Studied for its effects on cell proliferation and apoptosis in various cell lines.
Medicine: Investigated for its potential anticancer properties, particularly in hepatocellular carcinoma and colon cancer
Industry: Utilized in the development of natural antioxidants and anti-inflammatory agents.
Mechanism of Action
6,8-Diprenylorobol exerts its effects through several molecular targets and pathways:
Activation of FOXO3: This leads to the induction of apoptosis in cancer cells.
Inhibition of CYP2J2: This enzyme inhibition contributes to its anticancer effects.
Activation of p53 Pathway: This pathway is crucial for the induction of apoptosis and cell cycle arrest.
Comparison with Similar Compounds
6,8-Diprenylorobol is unique among prenylated flavonoids due to its specific biological activities. Similar compounds include:
6,8-Diprenyl-4′-methyl-naringenin: Exhibits cytotoxic activity against various cancer cell lines.
Other Prenylated Flavonoids: Such as those found in Morus alba and Humulus lupulus, which also show anticancer and anti-inflammatory properties.
Properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-8-16-22(28)17(9-6-14(3)4)25-21(23(16)29)24(30)18(12-31-25)15-7-10-19(26)20(27)11-15/h5-7,10-12,26-29H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUIRSVJXOFAOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=CC(=C(C=C3)O)O)CC=C(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301346874 | |
| Record name | 6,8-Diprenylorobol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301346874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66777-70-6 | |
| Record name | 6,8-Diprenylorobol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301346874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6,8-Diprenylorobol interact with cells and what are the downstream effects?
A: this compound has shown interactions with multiple cellular targets. For instance, it has been found to inhibit CYP2J2, an enzyme involved in drug metabolism and potential tumor promotion. [] This inhibition, in turn, can lead to the upregulation of FOXO3, a protein associated with apoptosis (programmed cell death). [] Furthermore, this compound has been shown to disrupt calcium homeostasis and mitochondrial function, potentially contributing to its antiproliferative effects in certain cell types. []
Q2: What is the structural characterization of this compound?
A: While the provided abstracts don't explicitly state the molecular formula and weight, they do highlight that this compound is a prenylated isoflavonoid. [] Its structure is characterized by the presence of prenyl groups (3,3-dimethylallyl) at the 6 and 8 positions of the isoflavone skeleton. [, ] Detailed spectroscopic data, including 1H and 13C NMR, as well as ESI-MS analysis, have been used to confirm its structure. []
Q3: How does the structure of this compound relate to its activity?
A: Structure-activity relationship (SAR) studies suggest that specific structural features of this compound are crucial for its anti-estrogenic activity. [] The presence of prenyl groups at positions 6 and 8, along with a hydroxyl group on the 6-prenyl moiety or B-ring, are key for its potent antagonistic effects. [] Notably, the non-cyclization of the prenyl group with the A-ring and non-hydroxylation of the 8-prenyl group also contribute to its activity. []
Q4: Has this compound been tested in in vitro and in vivo models?
A: Yes, this compound has been investigated in both in vitro and in vivo settings. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including hepatocellular carcinoma (HCC), [] endometriosis, [] and colon cancer cells. [] These studies have also explored the underlying mechanisms, such as apoptosis induction, cell cycle arrest, and modulation of specific signaling pathways. While in vivo studies are limited, there is evidence suggesting that this compound might have potential in managing endometriosis. []
Q5: Are there any analytical techniques used to study this compound?
A: Various analytical methods have been employed to isolate, purify, and characterize this compound. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are commonly used to identify and quantify this compound in complex mixtures. [, , ] Furthermore, nuclear magnetic resonance (NMR) spectroscopy provides valuable structural information. [] Centrifugal partition chromatography (CPC) has also been successfully used for the preparative isolation and purification of this compound from natural sources. []
Q6: What are the known sources of this compound?
A: this compound has been identified in several plant species. It is primarily found in Glycyrrhiza uralensis Fisch (licorice root) and Cudrania tricuspidata fruits. [, ] Other sources include the leaves of Cudrania tricuspidata, [] Maclura tinctoria, [] and the roots of Moghania philippinensis. [] The specific content of this compound can vary depending on the plant part, species, and extraction method.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



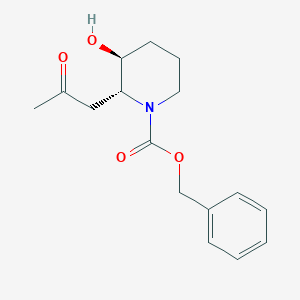
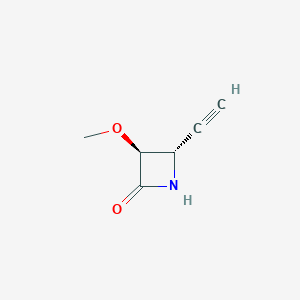
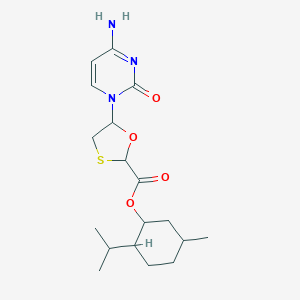
![2-Aminopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B132219.png)
![[4-(2-oxo-2-phenylmethoxyethyl)phenyl] 4-(diaminomethylideneamino)benzoate;hydrochloride](/img/structure/B132228.png)
